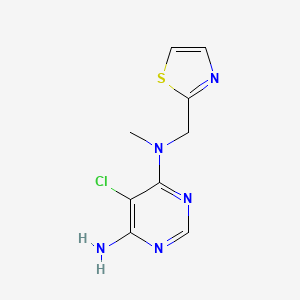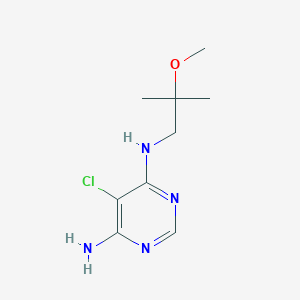![molecular formula C18H27N3O2 B6623715 N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide](/img/structure/B6623715.png)
N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide, commonly known as CPP-115, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that has been used clinically for over two decades. CPP-115 has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
CPP-115 works by inhibiting the activity of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
The increased levels of GABA resulting from CPP-115 administration have several biochemical and physiological effects. These include increased inhibition of neuronal activity, decreased seizure activity, and reduced drug-seeking behavior in addiction models. In addition, CPP-115 has been shown to improve cognitive function and social behavior in animal models of autism spectrum disorders.
Advantages and Limitations for Lab Experiments
CPP-115 has several advantages for use in laboratory experiments. It has a well-established synthesis method, and its mechanism of action is well understood. In addition, CPP-115 has been shown to be effective in reducing seizures and preventing addiction relapse in animal models. However, there are also limitations to its use, including the need for careful dosing due to its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of CPP-115. One area of research is the development of more potent and selective GABA-AT inhibitors. Another area of research is the investigation of the therapeutic potential of CPP-115 in other neurological disorders, such as anxiety and depression. Finally, further research is needed to determine the safety and efficacy of CPP-115 in human clinical trials.
Synthesis Methods
CPP-115 can be synthesized using a multi-step process that involves the reaction of vigabatrin with various reagents. The synthesis method has been well established and has been described in detail in several scientific publications.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and autism spectrum disorders. In preclinical studies, CPP-115 has been shown to be effective in reducing seizures and preventing addiction relapse. In addition, CPP-115 has been shown to improve social behavior in animal models of autism spectrum disorders.
properties
IUPAC Name |
N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14(22)13-20-9-11-21(12-10-20)18(23)19-17-7-5-16(6-8-17)15-3-2-4-15/h5-8,14-15,22H,2-4,9-13H2,1H3,(H,19,23)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBOFJFPLGJIGM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C3CCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C3CCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methoxyphenyl)ethyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623634.png)
![2-[(6-Amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol](/img/structure/B6623641.png)
![Ethyl 5-amino-1-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B6623661.png)
![4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile](/img/structure/B6623668.png)


![5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623677.png)
![N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)
![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid](/img/structure/B6623698.png)
![5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623703.png)
![4-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B6623712.png)
![3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6623721.png)
![2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6623727.png)